molecular formula C14H15IO3 B12819599 cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid

cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid

Cat. No.: B12819599
M. Wt: 358.17 g/mol
InChI Key: DXMMYMVRKDJRCQ-UHFFFAOYSA-N
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Description

cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid: is a chemical compound with the molecular formula C14H15IO3 and a molecular weight of 358.18 g/mol . This compound is characterized by the presence of an iodophenyl group, a cyclopentane ring, and a carboxylic acid functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid involves several steps. One common synthetic route includes the reaction of 4-iodobenzaldehyde with cyclopentanone in the presence of a base to form an intermediate compound. This intermediate is then subjected to further reactions, including oxidation and carboxylation, to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The iodophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The cyclopentane ring and carboxylic acid group contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

    4-Iodophenylacetic acid: Similar in structure but lacks the cyclopentane ring.

    Cyclopentanone derivatives: These compounds share the cyclopentane ring but differ in the substituents attached to it.

    Other iodophenyl compounds: These compounds have the iodophenyl group but differ in the other functional groups present. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[2-(4-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IO3/c15-12-5-3-10(4-6-12)13(16)8-9-1-2-11(7-9)14(17)18/h3-6,9,11H,1-2,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMMYMVRKDJRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)C2=CC=C(C=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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